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Compound of Interest

Compound Name:
4-CHLORO-A,A,A-

TRIFLUOROTOLUENE-D4

CAS No.: 1219804-33-7

Cat. No.: B597953 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 4-Chloro-

-trifluorotoluene-

(also known as 1-Chloro-4-(trifluoromethyl)benzene-

or PCBTF-

). While the non-deuterated parent compound (PCBTF) is widely recognized as a "green,"
VOC-exempt solvent alternative to dichloromethane and toluene, the deuterated isotopologue (

) plays a critical, specialized role in analytical chemistry (NMR/MS standards) and drug
metabolism studies (deuterium switching).[1]

Note on Nomenclature: The term "

-trifluorotoluene" refers to the trifluoromethyl group (

). As fluorine is monoisotopic (

), deuteration occurs exclusively on the aromatic ring (

).[1] This guide focuses on the ring-perdeuterated species.
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Part 1: Chemical Identity & Physicochemical
Profile[1][2][3][4][5]
The substitution of four hydrogen atoms with deuterium (

) induces subtle but critical changes in the physicochemical properties of the molecule,
primarily affecting mass and vibrational frequency (Kinetic Isotope Effect), while retaining the
solvent characteristics of the parent compound.[1]

Table 1: Comparative Physicochemical Properties[1]

Property
Protio-PCBTF (

)

Deutero-PCBTF (

)
Technical Note

CAS Number 98-56-6 1219804-33-7
Distinct CAS for

regulatory tracking.

Formula
Mass shift of +4.025

Da.[1][2]

Molecular Weight 180.55 g/mol 184.58 g/mol

Essential for

gravimetric

calculations.[1]

Boiling Point 139 °C ~138–139 °C

Isotope effect on BP is

negligible for bulk

solvent use.[1]

Density (

)
1.353 g/mL ~1.36–1.38 g/mL

Increased density due

to mass difference of

D vs H.

Flash Point 43 °C (Closed Cup) 43 °C
Flammable liquid

handling required.[1]

Isotopic Purity N/A 98 atom % D
Critical for NMR

"silent" regions.[1]

Part 2: Spectroscopic Signature & Analysis[1]
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The primary utility of PCBTF-

lies in its spectroscopic distinctiveness.

Nuclear Magnetic Resonance (NMR)
NMR (Proton): The

variant is NMR silent in the aromatic region (7.0 – 8.0 ppm).[1] This makes it an ideal "lock"
solvent or internal standard for analyzing non-deuterated aromatic compounds without signal
overlap.[1]

Residual Signal: A small multiplet may appear if isotopic purity is <99.9%, corresponding

to residual

species.[1]

NMR (Carbon):

C-D Coupling: Aromatic carbons appear as triplets (

Hz) due to coupling with deuterium (Spin

).[1]

Isotope Shift: A slight upfield shift (

to

ppm) is observed compared to the protio-analog.

NMR (Fluorine):

Appears as a singlet (approx. -63 ppm relative to

).[1]

Application: Used as a quantitative internal standard (qNMR) for fluorinated drug

intermediates.[1]

Mass Spectrometry (MS)
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Mass Shift: The molecular ion

appears at m/z 184 (vs 180 for

).[1]

Fragmentation: The characteristic loss of

or

retains the deuterated ring, allowing for specific tracking of the aromatic core in metabolic
pathways.[1]

Part 3: Synthesis & Production Logic[1]
The synthesis of PCBTF-

is non-trivial and generally follows a "De Novo" ring construction or high-temperature H/D
exchange.

Diagram 1: Synthesis Workflow
Visualization of the logical flow from precursor to purified isotope.

Benzene-d6
(Precursor)

Chlorination
(FeCl3 cat.) Chlorobenzene-d5 Trifluoromethylation

(CF3I / Cu)
PCBTF-d4

(Crude) Fractional Distillation Pure PCBTF-d4
(>98% D)

Click to download full resolution via product page

Caption: Synthesis of PCBTF-d4 via functionalization of perdeuterated benzene precursors.

Part 4: Applications in Drug Development[1]
The "Deuterium Switch" (Metabolic Stability)
PCBTF moieties are common in pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals.

[1] The Carbon-Deuterium (C-D) bond is 6–10 times stronger than the Carbon-Hydrogen (C-H)

bond due to the lower zero-point energy.
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Mechanism: If the metabolic clearance of a drug involves oxidation of the aromatic ring (e.g.,

by Cytochrome P450), substituting H with D at the site of metabolism can significantly

reduce the reaction rate (Primary Kinetic Isotope Effect,

).[1]

Outcome: Increased half-life (

) and reduced dosing frequency.[1]

Protocol: Microsomal Metabolic Stability Assay
Objective: Compare the intrinsic clearance (

) of a PCBTF-containing drug vs. its deuterated analog.[1]

Preparation:

Prepare 10 mM stock solutions of Test Compound (

) and Analog (

) in DMSO.

Thaw Liver Microsomes (Human/Rat) on ice.[1]

Incubation:

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Mix: 0.5 mg/mL microsomes + 1 µM Test Compound.

Start: Initiate reaction with 1 mM NADPH (regenerating system).

Timepoints: 0, 5, 15, 30, 60 min at 37°C.[1]

Termination:

Aliquot 50 µL into 150 µL ice-cold Acetonitrile (containing Internal Standard).
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Centrifuge at 4000 rpm for 20 min to pellet proteins.

Analysis (LC-MS/MS):

Monitor parent depletion.[1]

Calculation: Plot ln(% remaining) vs. time. Slope =

.

.[1]

Diagram 2: Metabolic Stability Workflow
Logical flow for validating the Deuterium Effect.
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Caption: Workflow for determining metabolic stability improvements via deuteration.

Part 5: Handling, Safety, and Storage
While PCBTF is less toxic than many chlorinated solvents, the

variant requires specific handling to maintain isotopic integrity.[1]

Hygroscopicity: PCBTF is hydrophobic, but

exchange can occur over long periods if exposed to acidic moisture.[1] Store under inert gas
(Nitrogen/Argon).
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Flammability: Flash point 43°C. Store in flammables cabinet.[1]

Toxicity: Irritant to eyes and skin.[1] Use standard PPE (Nitrile gloves, safety glasses).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 4-Chlorobenzotrifluoride-d4 | C7H4ClF3 | CID 58918068 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: 4-Chloro- -trifluorotoluene- (PCBTF- )].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597953#4-chloro-a-a-a-trifluorotoluene-d4-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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